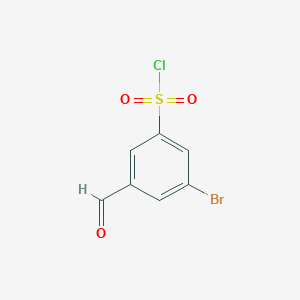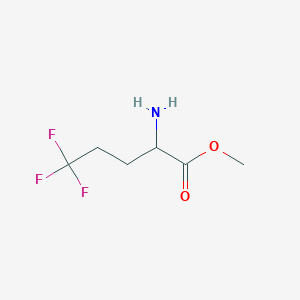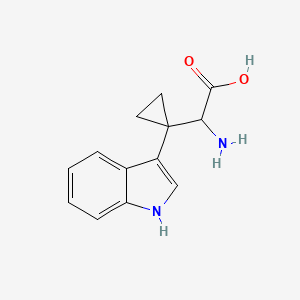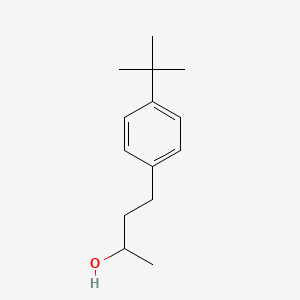
(R)-1-(3-Methylpyridin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Methylpyridin-4-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 3-position and an ethan-1-ol group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylpyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 3-methylpyridine to form the corresponding alcohol.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(3-Methylpyridin-4-yl)ethan-1-ol may involve large-scale Grignard reactions followed by chiral resolution using high-performance liquid chromatography (HPLC) or other chiral separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-1-(3-Methylpyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
®-1-(3-Methylpyridin-4-yl)ethan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, ®-1-(3-Methylpyridin-4-yl)ethan-1-ol can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(3-Methylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites on the target molecules, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3-Methylpyridin-4-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Methylpyridin-4-yl)ethan-1-one: The ketone derivative of the compound.
3-Methylpyridine: The parent compound without the ethan-1-ol group.
Uniqueness
®-1-(3-Methylpyridin-4-yl)ethan-1-ol is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it valuable in the development of enantioselective drugs and catalysts.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1R)-1-(3-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 |
Clé InChI |
WTCOYCKRAXPKFD-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C=CN=C1)[C@@H](C)O |
SMILES canonique |
CC1=C(C=CN=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)


